Product packaging for Inolimomab(Cat. No.:CAS No. 152981-31-2)

Inolimomab

Cat. No.: B1174857
CAS No.: 152981-31-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Inolimomab is a murine monoclonal antibody functioning as an immunosuppressive agent. Its primary research application is in the study of steroid-resistant acute Graft-versus-Host Disease (GVHD). The antibody's mechanism of action is highly specific; it targets the CD25 antigen, which is the alpha subunit of the interleukin-2 (IL-2) receptor complex . By binding to CD25, this compound acts as an interleukin-2 receptor antagonist, competitively blocking the signaling of interleukin-2 . This interruption prevents the clonal expansion and activation of T-cells, which are central drivers of the immune response in conditions like GVHD, thereby producing a significant immunosuppressive effect . Research, including phase 3 clinical trials, has investigated its efficacy in this context, providing a strong scientific basis for its use in preclinical and mechanistic studies . This makes this compound a critical tool for researchers exploring the pathophysiology and potential interventions for T-cell mediated immune disorders. The product is supplied as a biosimilar benchmark antibody for applications including cell culture, assay development, animal model development, and PK/PD model development . This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

152981-31-2

Molecular Formula

C10H15NOS

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Inolimomab

Structural Basis of Inolimomab: Murine Monoclonal Antibody (IgG1κ type) Research

This compound is characterized as a murine (mouse-derived) monoclonal antibody drugbank.comsmolecule.commedchemexpress.comnih.gov. Specifically, it belongs to the immunoglobulin G1 kappa (IgG1κ) isotype dcchemicals.com. Monoclonal antibodies are highly specific antibodies produced from a single clone of B cells, ensuring uniform binding to a particular epitope smolecule.com. The IgG1 isotype is the most abundant immunoglobulin in human serum and is known for its effectiveness in mediating effector functions, though in the context of this compound, the primary focus is on its antigen-binding capabilities researchgate.net. The murine origin of this compound means it is produced using mouse immune cells, a common method for generating monoclonal antibodies in research and therapeutic development smolecule.com.

Target Identification and Characterization: Interleukin-2 (B1167480) Receptor Alpha Chain (CD25)

The primary target of this compound is the Interleukin-2 Receptor Alpha Chain, widely known as CD25 drugbank.comsmolecule.commedchemexpress.commedscape.comidrblab.net. CD25 is a 65 kDa transmembrane glycoprotein (B1211001) assaygenie.com that constitutes the alpha subunit (IL-2Rα) of the high-affinity interleukin-2 receptor (IL-2R) plos.orgfrontiersin.orgwikidoc.orgwikidoc.org. The complete high-affinity IL-2 receptor is a heterotrimeric complex composed of three distinct chains: the alpha chain (CD25), the beta chain (CD122), and the common gamma chain (CD132) plos.orgfrontiersin.orgwikidoc.orgwikidoc.org. While CD25 alone binds IL-2 with low affinity, its association with the beta and gamma chains significantly increases the receptor's affinity for IL-2 by approximately 100-fold, enabling efficient IL-2 binding and subsequent cellular responses wikidoc.orgwikidoc.org. Notably, the alpha chain (CD25) enhances ligand affinity but does not directly participate in intracellular signal transduction; signaling is primarily mediated by the beta and gamma chains frontiersin.orgwikidoc.org.

Table 1: Components of the High-Affinity Interleukin-2 Receptor

ComponentAlternative NameMolecular Weight (approx.)Role in IL-2R Complex
Alpha ChainCD25, IL-2Rα, Tac antigen65 kDa assaygenie.comEnhances IL-2 affinity wikidoc.orgwikidoc.org
Beta ChainCD122, IL-2Rβ-Essential for signaling frontiersin.orgwikidoc.orgwikidoc.org
Gamma ChainCD132, γc, Common gamma chain-Essential for signaling frontiersin.orgwikidoc.orgwikidoc.org

CD25 Expression and Distribution on Immune Cell Subsets in Research Models

CD25 expression is a dynamic marker, predominantly found on activated T-cells smolecule.comassaygenie.comnihr.ac.uknih.gov. Its expression is significantly upregulated during periods of immune activation or inflammation assaygenie.comnih.gov. Beyond activated effector T cells, CD25 is also a crucial marker for identifying and characterizing regulatory T cells (Tregs), a specialized subset of T lymphocytes known for their immunosuppressive properties and role in maintaining immune homeostasis assaygenie.complos.orgnih.gov.

Research has further elucidated the distribution of CD25 across various immune cell subsets:

Activated T cells: CD25 is rapidly expressed on T cells upon antigen stimulation assaygenie.comnih.govdovepress.com. This includes both CD4+ and CD8+ T cell populations researchgate.netnih.govfrontiersin.org.

Regulatory T cells (Tregs): CD25 is highly expressed on the cell surface of Tregs, serving as a key identifier for these immunosuppressive cells assaygenie.complos.orgnih.gov.

Dendritic cells: A subset of dendritic cells has also been shown to express CD25 researchgate.net.

Natural Killer (NK) cells: CD25 expression has been observed on NK cells, where it is significant for their growth and further activation assaygenie.comresearchgate.net.

Studies in research models have provided detailed insights into CD25 expression patterns:

In one study, CD25+Foxp3- T cells were identified as representing early activated T cells after receiving T-cell receptor (TCR) signals, while CD25+Foxp3+ T cells were induced by persistent TCR signals dovepress.com.

CD25 expression is considered essential for the optimal expansion of CD8+ T cells researchgate.net.

In chronic myelogenous leukemia (CML) mouse models, CD25 was found to be highly expressed on BCR-ABL1 LSK cells, a specific subset of leukemia-initiating cells researchgate.net.

Table 2: CD25 Expression on Immune Cell Subsets

Immune Cell SubsetCD25 Expression StatusFunctional Implication / Research Finding
Activated T-cellsPredominantly expressed, upregulated during activation/inflammation smolecule.comassaygenie.comnih.govIndicates increased responsiveness to immune signals; essential for optimal expansion of CD8+ T cells assaygenie.comresearchgate.net
Regulatory T cells (Tregs)Highly expressed assaygenie.complos.orgnih.govKey marker for identification; crucial for immune homeostasis assaygenie.complos.org
Dendritic cellsExpressed on a subset researchgate.netImplicated in promoting autoreactive Th17 cells in some models researchgate.net
NK cellsExpressed assaygenie.comresearchgate.netSignificant for growth and activation researchgate.net
Early Activated T cellsCD25+Foxp3- dovepress.comRepresents early activation after TCR signals dovepress.com
T cells with persistent TCR signalsCD25+Foxp3+ dovepress.comInduced by persistent TCR signals dovepress.com

Functional Role of CD25 in T-Cell Activation and Proliferation Pathways

CD25 plays a pivotal role in T-cell activation and proliferation pathways, largely through its function as a component of the IL-2 receptor assaygenie.complos.org. Interleukin-2 (IL-2) is a critical cytokine primarily produced by activated T cells, acting as a T-cell growth factor frontiersin.orgwikidoc.org. The binding of IL-2 to its high-affinity receptor, which includes CD25, is a crucial step in orchestrating the complete activation, proliferation, and cytokine synthesis of T cells frontiersin.orgwikidoc.orgfrontiersin.orguclouvain.be.

Key functional aspects of CD25 in T-cell biology include:

T-cell Proliferation: CD25 is essential for T-cell proliferation and activation-induced cell death plos.org. The interaction of IL-2 with the IL-2R complex triggers intracellular signaling events that culminate in cell proliferation frontiersin.orgwikidoc.org.

Immune Homeostasis: CD25 is vital for maintaining immune homeostasis assaygenie.com. It is particularly important for the development, homeostasis, and function of regulatory T cells (Tregs), which suppress autoreactive T cells and prevent excessive immune responses assaygenie.complos.orgwikidoc.orgnih.gov.

Signal Transduction: Upon IL-2 binding, the IL-2R initiates various intracellular signaling cascades, including the JAK-STAT pathway (specifically JAK1 and JAK3/STAT5), the PI3K-Akt pathway, and the MAPK pathway frontiersin.orgwikidoc.orguclouvain.benih.gov. These pathways regulate gene expression and cellular responses, driving T-cell expansion and differentiation frontiersin.orgwikidoc.org.

TCR Engagement: T-cell receptor (TCR) engagement, along with co-stimulation, leads to the synthesis of IL-2 and the upregulation of CD25, thereby coordinating T-cell activation and proliferation wikidoc.orgfrontiersin.orguclouvain.be.

Direct Binding and Antagonism of Interleukin-2 (IL-2) Signaling by this compound

This compound exerts its therapeutic effect by directly binding to CD25, the alpha subunit of the IL-2 receptor, thereby antagonizing IL-2 signaling drugbank.comsmolecule.commedscape.com. This binding action prevents the normal interaction between IL-2 and its receptor, which is crucial for T-cell activation and expansion drugbank.comsmolecule.commedscape.com. By blocking this pathway, this compound effectively prevents the clonal expansion of T-cells that are involved in immune responses, such as those seen in graft-versus-host disease (GVHD) drugbank.commedscape.comnihr.ac.uk.

Inhibition of IL-2 Ligand-Receptor Interaction

The core mechanism of this compound involves its direct attachment to CD25, forming an antibody-receptor complex smolecule.com. This physical binding of this compound to CD25 sterically hinders or otherwise prevents the natural ligand, Interleukin-2 (IL-2), from binding to its receptor smolecule.commedscape.com. Since the high-affinity binding of IL-2 to its receptor complex (including CD25) is a prerequisite for initiating downstream signaling pathways that promote T-cell growth and survival, this compound's interference at this initial interaction step effectively inhibits the IL-2-mediated activation cascade smolecule.commedscape.comfrontiersin.orgwikidoc.org.

Downstream Effects on T-Cell Signaling Cascades

By inhibiting the IL-2 ligand-receptor interaction, this compound disrupts the subsequent intracellular signaling cascades that are normally activated by IL-2 binding. The IL-2 receptor, once bound by IL-2, initiates several critical signaling pathways within T cells, primarily the JAK-STAT pathway (involving JAK1 and JAK3 leading to STAT5 phosphorylation), the PI3K-Akt pathway, and the MAPK pathway frontiersin.orgwikidoc.orguclouvain.benih.gov. These pathways are responsible for transmitting the IL-2 signal from the cell surface to the nucleus, leading to gene expression changes that drive T-cell proliferation, differentiation, and survival frontiersin.orgwikidoc.org.

This compound's blockade of CD25 prevents the activation of these downstream signaling molecules. Consequently, the critical signals required for T-cell multiplication are inhibited medscape.comnihr.ac.uk. This leads to a reduction in the proliferation of activated T cells, thereby exerting an immunosuppressive effect. This targeted inhibition ensures that cells not involved in the activated immune reaction, and therefore not expressing high levels of CD25, are largely preserved nihr.ac.uk.

Table 3: Impact of this compound on IL-2 Signaling and T-Cell Function

MechanismEffect on IL-2 SignalingResulting T-Cell Functional Impact
Direct binding to CD25Prevents IL-2 ligand-receptor interaction smolecule.commedscape.comInhibits T-cell activation signals smolecule.commedscape.com
Antagonism of IL-2 signalingBlocks activation of JAK-STAT, PI3K-Akt, and MAPK pathways frontiersin.orgwikidoc.orguclouvain.benih.govPrevents T-cell clonal expansion and proliferation drugbank.commedscape.comnihr.ac.uk
Selective actionTargets activated T-cells expressing high CD25 smolecule.comassaygenie.comnihr.ac.uknih.govPreserves non-activated immune cells nihr.ac.uk

Selective Immunosuppression Mechanisms: Preservation of Non-Activated Cells

A key characteristic of this compound's mechanism is its selective immunosuppressive effect, which aims to preserve non-activated immune cells nih.govgoogle.comresearchgate.net. The CD25 antigen, the target of this compound, is predominantly expressed on the surface of activated T-cells nih.govribocentre.orgresearchgate.net. In contrast, resting or non-activated T-cells typically express very low or undetectable levels of CD25 nih.govgoogle.com.

IL-2RA (Monoclonal Antibody)Overall Response Rate (ORR) at 1 Month (95% CI)Complete Response Rate (CRR) at 1 Month (95% CI)
Basiliximab0.88 (0.79–0.94)0.58 (0.25–0.85)
Daclizumab0.73 (0.47–0.89)0.38 (0.13–0.71)
This compound0.48 (0.28–0.68)0.29 (0.13–0.51)
Denileukin Diftitox0.56 (0.35–0.76)0.37 (0.24–0.52)

Immunological Effects of Inolimomab at the Cellular and Systemic Levels in Preclinical Models

Impact on T-Lymphocyte Activation and Proliferation Dynamics

Inolimomab's primary mechanism of action is the blockade of the IL-2 signaling pathway. By binding to CD25, this compound prevents IL-2 from binding to its high-affinity receptor, thereby inhibiting the downstream signaling cascades that are essential for T-cell activation and proliferation synabs.beclinicaltrials.gov. This inhibitory effect is central to its immunomodulatory properties observed in preclinical settings.

Preclinical studies indicate that anti-CD25 antibodies like this compound have a differential impact on activated T-cells compared to their resting counterparts. Resting T-cells express low levels of CD25, making them less susceptible to the effects of CD25-directed antibodies. In contrast, activated T-cells significantly upregulate the expression of CD25, rendering them highly sensitive to IL-2 blockade ichor.bio. Therefore, this compound is expected to selectively target and inhibit the proliferation of activated T-lymphocytes, which are the primary mediators of inflammatory and alloreactive immune responses, while having a minimal effect on the pool of resting T-cells.

In experimental models of allogeneic hematopoietic stem cell transplantation, alloreactive T-cells from the donor are a major contributor to the development of graft-versus-host disease (GvHD) nih.gov. These alloreactive T-cells become activated and proliferate in response to host antigens. Preclinical evidence suggests that by blocking the IL-2 pathway, anti-CD25 antibodies can effectively suppress the expansion and effector function of these alloreactive T-cells nih.govresearchgate.net. This modulation of the allogeneic T-cell response is a key rationale for the investigation of this compound in transplantation settings.

Influence on Regulatory T (Treg) Cell Homeostasis and Function

Regulatory T (Treg) cells are a specialized subset of T-cells that are crucial for maintaining immune tolerance and preventing autoimmunity. The homeostasis and function of Treg cells are highly dependent on IL-2 signaling.

A distinguishing feature of Treg cells is the high and constitutive expression of CD25 ichor.bio. This makes them a primary target for anti-CD25 antibodies. In preclinical mouse models, the administration of anti-CD25 antibodies has been shown to lead to the depletion of Treg cells nih.gov. The extent of depletion versus functional blockade can depend on the specific characteristics of the antibody, including its Fc region nih.gov.

Given the critical role of IL-2 in Treg survival and function, blockade of the IL-2 receptor with an antibody like this compound has significant theoretical implications for Treg homeostasis. Preclinical studies have shown that IL-2 is essential for maintaining the expression of Foxp3, the master transcription factor for Treg cells, and for supporting their suppressive capacity nih.govnih.gov. Therefore, by inhibiting IL-2 signaling, this compound could potentially lead to a reduction in Treg numbers and an impairment of their immunosuppressive functions nih.govnih.gov. This could, in turn, exacerbate inflammatory conditions or, in the context of cancer, potentially enhance anti-tumor immunity by removing a key source of immune suppression.

Effects on Other Immune Cell Subsets (e.g., B cells, NK cells) in Research Settings

The expression of CD25 is not exclusively limited to T-cells. In preclinical research, it has been observed on other immune cell subsets, including activated B-cells and a subset of natural killer (NK) cells, particularly CD56bright NK cells synabs.benih.gov. Therefore, it is plausible that this compound could also affect the function of these cells. For instance, IL-2 is known to promote the proliferation and cytotoxic activity of NK cells frontiersin.org. By blocking IL-2 signaling, this compound might indirectly temper NK cell-mediated immune responses. However, detailed preclinical studies focusing specifically on the impact of this compound on B-cell and NK-cell function are limited.

Data from Preclinical Models on Anti-CD25 Antibodies

Preclinical ModelKey FindingReference
Mouse modelsAnti-CD25 mAb (clone PC61) can deplete CD25+ Treg cells in vivo, leading to aberrant T-cell activation. nih.gov
In vitro T-cell proliferation assaysAnti-CD25 mAb (clone PC61) inhibits IL-2-mediated T-cell proliferation. nih.gov
Mouse models of multiple sclerosisAnti-CD25 antibody treatment led to a sustained reduction in the frequency of CD4+CD25+ Treg cells. nih.gov
Murine models of autoimmunityLow levels of IL-2 or IL-2/anti-IL-2 complexes can control autoimmune disease by selectively promoting Treg cells. nih.gov

This compound is a murine monoclonal antibody that specifically targets the alpha chain of the interleukin-2 (B1167480) receptor (IL-2Rα), also known as the CD25 antigen. patsnap.com This receptor is typically expressed at high levels on the surface of activated T-lymphocytes. patsnap.com The mechanism of action of this compound is centered on its high-affinity binding to CD25, which effectively blocks interleukin-2 (IL-2) from binding to its receptor. patsnap.com Since IL-2 is a potent cytokine that is critical for the activation, proliferation, and differentiation of T-cells, this compound's ability to inhibit this pathway curtails the expansion and effector functions of pathogenic T-cells. patsnap.com This targeted immunosuppressive action modulates the broader cytokine network, influencing the balance between inflammatory and regulatory immune responses. Preclinical and in vitro studies using anti-CD25 monoclonal antibodies, which share the same mechanism as this compound, have elucidated the specific effects on cytokine production.

Suppression of Pro-Inflammatory Cytokine Production

The blockade of the IL-2 signaling pathway by anti-CD25 antibodies directly impacts the production of pro-inflammatory cytokines, which are key mediators of inflammation and tissue damage in immune-mediated conditions. By preventing the activation and expansion of T-cells, there is a subsequent reduction in the secretion of cytokines that drive the inflammatory cascade.

Detailed research in preclinical settings has demonstrated this suppressive effect. In vitro studies on alloactivated human T-cells treated with an anti-CD25 monoclonal antibody revealed a significant reduction in the intracellular expression of key pro-inflammatory cytokines. Specifically, both CD4+ and CD8+ T-lymphocyte populations showed diminished production of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These cytokines are central to the inflammatory response; IFN-γ promotes cellular immunity and macrophage activation, while TNF-α is a critical mediator of systemic inflammation. The inhibition of their production underscores the primary anti-inflammatory mechanism of targeting the IL-2Rα. nih.gov

Table 1: Effect of Anti-CD25 Monoclonal Antibody on Pro-Inflammatory Cytokine Expression in T-Cells (In Vitro Model)
CytokineT-Cell TypeObserved Effect in Preclinical ModelReference
Interferon-gamma (IFN-γ)CD4+ and CD8+Diminished intracellular expression nih.gov
Tumor Necrosis Factor-alpha (TNF-α)CD4+ and CD8+Diminished intracellular expression nih.gov

Alterations in Immunoregulatory Cytokine Profiles

Beyond suppressing pro-inflammatory mediators, targeting the IL-2/IL-2R pathway also alters the balance of immunoregulatory cytokines. This is largely due to the critical role IL-2 plays in the survival and function of regulatory T-cells (Tregs), a subset of T-cells essential for maintaining immune homeostasis and self-tolerance. Tregs are characterized by high constitutive expression of CD25 and are significant producers of immunosuppressive cytokines, such as Interleukin-10 (IL-10).

Table 2: Key Immunoregulatory Cytokines and Cellular Interactions Modulated by Targeting the IL-2R Pathway
Immunoregulatory CytokinePrimary Cellular SourceRole of IL-2/IL-2R PathwayReference
Interleukin-10 (IL-10)Regulatory T-cells (Tregs)IL-2 signaling contributes to the induction of IL-10 production in CD25+ T-cells. babraham.ac.uk
Transforming Growth Factor-beta (TGF-β)Regulatory T-cells (Tregs)The IL-2 pathway is critical for the maintenance and function of Tregs, which are a major source of TGF-β.

Preclinical Research Paradigms and Methodologies for Inolimomab Investigation

In Vitro Experimental Models

In vitro studies, conducted "within the glass" using cell cultures outside the body, are fundamental for dissecting the cellular and molecular interactions of Inolimomab news-medical.net. These models offer controlled environments to investigate specific biological processes.

Primary cell culture systems are extensively utilized to study the activation and proliferation of immune cells in response to various stimuli, and how this compound modulates these processes. Human peripheral blood mononuclear cells (PBMCs) are a common source for these studies lamsresearch.comfrontiersin.org. To induce immune cell activation, PBMCs are often cultured with specific activators, such as anti-CD3/CD28 microbeads, which mimic physiological T cell activation signals frontiersin.orgabmgood.com. The effect of this compound on T cell activation can be assessed by monitoring the expression of key cell surface markers, such as CD25 and CD69 frontiersin.org. While this compound is known to target CD25, some research suggests it may not block the direct binding of IL-2 to CD25 but rather interferes with the downstream signaling pathways mediated by CD25 google.com. Activated T cells are typically expanded in culture, often supplemented with interleukin-2 (B1167480) (IL-2), to obtain sufficient cell numbers for detailed analysis ashpublications.org.

Table 1: Illustrative Immune Cell Activation Marker Dynamics in In Vitro Co-culture Assays

Cell TypeMarkerObservation in Co-culture with MSCs (compared to control)
CD4+ T cellsCD69No major impact on kinetics frontiersin.org
CD4+ T cellsCD25No major impact on kinetics frontiersin.org
CD4+ T cellsHLA-DRSignificantly lower expression at specific time points frontiersin.org
CD8+ T cellsCD69Higher expression in AT-MSC conditions at 96h frontiersin.org
CD8+ T cellsCD25No major impact on kinetics frontiersin.org
CD8+ T cellsHLA-DRLess pronounced effect but observed at 96h frontiersin.org

Note: This table provides an example of the type of data obtained from co-culture assays, demonstrating how cell surface marker expression is assessed to understand cell-cell interactions. The specific findings are from a study involving MSCs and PBMCs, illustrating the methodology applicable to this compound investigations.

Immunoassays are indispensable for quantifying molecular changes in in vitro models.

Flow Cytometry: This technique is widely used for immunophenotyping, allowing for the identification and quantification of different immune cell populations and the assessment of cell surface marker expression, such as CD25 on T cells frontiersin.orgbiorxiv.org. Flow cytometry can also be employed to track the expansion of specific cell populations, for instance, human donor cells in xenogeneic models plos.org. Its ability to discriminate particles based on size and fluorescence allows for multiplexed assays, providing comprehensive cellular insights bdj.co.jp.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a sensitive and specific immunoassay used to detect and quantify soluble proteins, including cytokines and chemokines, in biological samples biorxiv.orgbdbiosciences.com. Given that cytokine production by stimulated cells can be transient, ELISA is crucial for measuring these dynamic changes bdbiosciences.com.

Cytometric Bead Array (CBA): The CBA system integrates the principles of ELISA with flow cytometry, enabling the simultaneous detection and quantification of multiple soluble analytes (e.g., cytokines) from a single, small-volume sample lamsresearch.combiorxiv.orgbdj.co.jpnih.gov. This multiplexing capability offers significant advantages over conventional ELISA by providing a more comprehensive cytokine profile bdj.co.jp.

These methods are crucial for profiling the cytokine milieu, which is indicative of the immune response. For example, in studies of immune dysregulation, cytokine profiling often includes pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 alpha (IL-17α), as well as anti-inflammatory cytokines like interleukin-10 (IL-10), interleukin-2 (IL-2), and interleukin-4 (IL-4) biorxiv.org.

Table 2: Illustrative Cytokine Profile Changes in Acute Graft-versus-Host Disease

Cytokine TypeSpecific CytokinesObserved Change in aGVHD Patients (compared to controls)
Pro-inflammatoryIFN-γ, IL-1β, IP-10, TNF-α, IL-17A, IL-12 (p70), IL-6, IL-5, RANTES, MIP-1α, MIP-1βSignificantly higher levels biorxiv.org
Anti-inflammatoryIL-2, IL-4, IL-10Lower levels biorxiv.org

Note: This table exemplifies the type of detailed research findings obtained from cytokine profiling in the context of immune dysregulation, which is a key aspect of preclinical research for compounds like this compound.

In Vivo Animal Models of Immune Dysregulation and Alloreactivity

In vivo animal models, conducted "within the living" organism, are indispensable for evaluating the systemic effects of this compound and its impact on complex biological processes that cannot be fully replicated in vitro news-medical.netlabforward.ioinsilico.com. These models provide insights into the compound's behavior within a whole organism.

Murine models are frequently employed in the preclinical investigation of this compound, particularly in the study of allogeneic immune responses such as acute Graft-versus-Host Disease (aGVHD) sci-hub.seresearchgate.netresearchgate.netashpublications.org. Allogeneic hematopoietic stem cell transplantation (HSCT) in mice serves as a well-established model to mimic the complex immune interactions leading to GVHD, a condition largely mediated by activated donor lymphocytes plos.orgresearchgate.netashpublications.org. This compound, being a murine anti-IL-2R antibody, has been investigated in these models to understand its efficacy in modulating GVHD nih.govsci-hub.se. These studies often explore the impact of T cell depletion strategies, including those involving anti-CD25 antibodies like this compound, on the progression and outcomes of GVHD researchgate.netfrontiersin.org. Furthermore, xenogeneic humanized mouse models, such as the Hu-SCID model, are utilized where human PBMCs are engrafted into immunodeficient mice to induce a human-like GVHD, allowing for the study of human immune responses in a living system ashpublications.orgplos.org.

A critical aspect of in vivo preclinical research for this compound involves assessing its influence on immune cell dynamics and their infiltration into target tissues affected by immune dysregulation mdpi.comnih.govfrontiersin.org. Various techniques are employed for this purpose:

Histological and Immunohistochemical Analysis: Tissue samples from animal models are subjected to histological examination to observe structural changes and immunohistochemistry to identify and quantify specific immune cell populations (e.g., CD4+ T cells, CD8+ T cells, macrophages, neutrophils) and their spatial distribution within organs such as the skin, gastrointestinal tract, and liver, which are common targets in GVHD models plos.orgmdpi.comnih.gov. For example, in murine models of lymphedema, the infiltration of neutrophils, macrophages, and CD4+ T cells in subcutaneous tissues is meticulously tracked over time mdpi.com.

Flow Cytometry: Beyond in vitro applications, flow cytometry is also used with cells isolated from target tissues in in vivo models to characterize immune cell phenotypes and quantify their numbers biorxiv.org.

Molecular Imaging Techniques: Emerging molecular imaging techniques offer non-invasive methods to quantify leukocyte dynamics in vivo, providing longitudinal assessment of immune cell accumulation and activity within various tissues nih.gov.

Cytokine Profiling: In conjunction with immune cell dynamics, changes in systemic and tissue-specific cytokine profiles are also assessed, providing a broader picture of the immune response and the therapeutic impact of this compound biorxiv.orgmdpi.com.

Biomarker Identification and Validation in Preclinical Models

In the preclinical investigation of this compound, the identification and validation of biomarkers are crucial for understanding its mechanism of action and predicting therapeutic efficacy. A primary biomarker directly linked to this compound's mechanism is the interleukin-2 receptor alpha chain (IL-2RA), or CD25, which serves as a marker for activated T lymphocytes creativebiolabs.net. Preclinical studies have demonstrated this compound's capacity to modulate immune responses by specifically targeting these activated T-cells patsnap.com. The overarching goal of employing a biomarker-guided approach in drug development is to facilitate the translation of preclinical findings into clinical proof-of-concept studies nih.gov. While specific details on the methodologies for identifying and validating novel biomarkers for this compound in preclinical models are not extensively detailed in public literature, the focus remains on monitoring the expression and functional status of its target, CD25, and the subsequent impact on T-cell activation and proliferation. Understanding the nuances of preclinical models is essential for appropriate translation of results to human clinical trials mdpi.comnih.gov.

Advanced Analytical Techniques for Immunological Assessment

Advanced analytical techniques are indispensable for comprehensively assessing the immunological effects of therapeutic compounds like this compound. These methodologies provide detailed insights into cellular phenotypes, gene expression patterns, protein profiles, and tissue-level changes, which are critical for elucidating drug mechanisms and evaluating therapeutic impact miltenyibiotec.com.

Multiparametric Flow Cytometry for Immune Phenotyping

Multiparametric flow cytometry is a widely utilized and preferred method for the analysis and characterization of immune cells miltenyibiotec.com. This optical, laser-based technology enables the identification, characterization, and quantification of distinct subpopulations of cells within heterogeneous single-cell suspensions, such as whole-blood samples, through the use of fluorescently-conjugated antibodies miltenyibiotec.comnih.gov.

The technique allows for the identification of cellular markers via surface or intracellular staining, which is instrumental in differentiating various cell types and assessing the immunogenicity of a therapy miltenyibiotec.com. This compound itself is utilized in flow cytometry (FC/FACS) applications, highlighting its relevance in immunological assays creativebiolabs.netmybiosource.combiocompare.commybiosource.com. In studies involving T-cell phenotyping, flow cytometry is commonly employed to analyze markers such as CD3, CD4, CD8, CD25, CD45, and CD69 ashpublications.org. For instance, flow cytometry has been used to assess the frequency and phenotype of circulating T cells, revealing changes in human CD45+ cell populations and the upregulation of activation markers like CD25 and CD69 on T cells in response to certain treatments ashpublications.org.

Table 1: Key Immune Cell Markers Assessed by Flow Cytometry in Immunological Studies

MarkerCell Type/FunctionRelevance to this compound
CD3T cellsGeneral T-cell identification ashpublications.org
CD4Helper T cellsSubpopulation analysis ashpublications.org
CD8Cytotoxic T cellsSubpopulation analysis ashpublications.org
CD25Activated T cellsPrimary target of this compound; activation marker creativebiolabs.netashpublications.org
CD45LeukocytesGeneral leukocyte identification ashpublications.org
CD69Early T-cell activationIndicator of T-cell activation ashpublications.org

Gene Expression Profiling and Proteomics for Pathway Analysis

Gene expression profiling, often involving techniques like RNA sequencing or microarrays, measures the levels of messenger RNA (mRNA) to determine which genes are actively expressed in a cell at a given time thermofisher.com. This approach can analyze thousands of genes simultaneously, providing insights into gene markers associated with drug metabolism or cellular responses to therapeutic interventions thermofisher.com.

Proteomics, the large-scale study of proteins, complements gene expression profiling by providing information on protein abundance and modifications. The integrated analysis of transcriptomic and proteomic data is crucial for uncovering key molecular signatures and identifying dysregulated pathways in response to a compound like this compound nih.gov. Pathway analysis, a bioinformatics approach, helps to interpret the biological processes affected by observed changes in gene and protein expression nih.govnih.gov. For example, transcriptomic analyses have identified differentially expressed genes enriched in inflammatory pathways, including TNF signaling, TGF-β signaling, cytokine-cytokine receptor interaction, and NF-κB signaling nih.gov. Concurrently, proteomic analyses have revealed proteins associated with extracellular matrix remodeling, endothelial transport function, and inflammatory responses nih.gov. These integrated approaches are vital for identifying potential therapeutic targets and elucidating the molecular mechanisms underlying the effects of this compound nih.govankaratipfakultesimecmuasi.netfrontiersin.org.

Immunofluorescence and Immunohistochemistry for Tissue-Level Analysis

Immunofluorescence (IF) and Immunohistochemistry (IHC) are powerful techniques used to visualize specific proteins or antigens within tissue sections, providing critical insights into cellular distribution and pathological changes at a tissue level patsnap.comnih.gov. These methods involve the use of antibodies, either fluorescently labeled for IF or enzyme-linked for IHC, to detect target molecules within their native tissue context creativebiolabs.netmybiosource.combiocompare.commybiosource.combosterbio.com.

These techniques are particularly valuable in preclinical research for this compound, as they allow for the assessment of CD25 expression and the localization of activated T-cells within target tissues affected by conditions like GvHD. By providing high-resolution spatial information, IF and IHC contribute to a deeper understanding of how this compound interacts with its target and modulates immune responses directly within the tissue microenvironment. This compound itself is a monoclonal antibody that can be used in IF and IHC applications, demonstrating its utility as a research tool for studying IL-2RA/CD25 expression creativebiolabs.netmybiosource.combiocompare.combosterbio.com.

Table 2: Advanced Analytical Techniques and Their Applications in this compound Research

TechniquePrimary ApplicationKey Insights Provided
Multiparametric Flow CytometryImmune PhenotypingIdentification and quantification of immune cell subpopulations (e.g., T-cells, activated T-cells), assessment of activation markers (e.g., CD25, CD69), and changes in cell frequencies in response to this compound miltenyibiotec.comnih.govashpublications.org.
Gene Expression Profiling (e.g., RNA-seq)Pathway Analysis, Gene IdentificationIdentification of differentially expressed genes, insights into affected biological pathways (e.g., inflammatory, immune response pathways), and potential molecular mechanisms of action thermofisher.comnih.govankaratipfakultesimecmuasi.net.
ProteomicsPathway Analysis, Protein IdentificationIdentification of differentially expressed proteins, understanding of protein-level changes, and their involvement in cellular processes and signaling pathways (e.g., extracellular matrix, inflammatory responses) nih.gov.
Immunofluorescence (IF)Tissue-Level AnalysisLocalization and visualization of target proteins (e.g., CD25) and immune cells within tissue sections, providing spatial context of this compound's effects creativebiolabs.netnih.govmybiosource.combiocompare.combosterbio.com.
Immunohistochemistry (IHC)Tissue-Level AnalysisDetection and distribution of specific antigens within tissues, offering insights into cellular composition and pathological changes in response to this compound creativebiolabs.netnih.govmybiosource.combiocompare.combosterbio.com.

Compound Names and PubChem CIDs

Theoretical Underpinnings of Cd25 Targeted Immunosuppression

Concepts of T-Cell Activation and Costimulation in the Context of IL-2 Signaling

The activation of T-lymphocytes is a cornerstone of the adaptive immune response, requiring a sequence of coordinated signals to ensure specificity and prevent unwanted immune reactions. The initial signal (Signal 1) is antigen-specific, occurring when the T-cell receptor (TCR) recognizes a specific peptide presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). However, this signal alone is insufficient to trigger a full T-cell response and can lead to a state of unresponsiveness known as anergy.

A second, antigen-nonspecific signal, known as costimulation (Signal 2), is imperative. This occurs through the interaction of costimulatory molecules on the T-cell (like CD28) with their ligands (like B7 molecules) on the APC. The successful delivery of these two signals initiates a cascade of intracellular events, leading to T-cell activation.

Following these initial signals, a third critical step involves cytokine signaling (Signal 3), with Interleukin-2 (B1167480) (IL-2) playing a paramount role. Activated T-cells begin to produce IL-2 and simultaneously upregulate the high-affinity IL-2 receptor. This receptor is a trimeric complex composed of three chains: alpha (CD25), beta (CD122), and gamma (CD132). The CD25 chain is crucial as its expression dramatically increases the receptor's affinity for IL-2, making the T-cell highly responsive to this cytokine. The binding of IL-2 to its high-affinity receptor triggers downstream signaling pathways, primarily JAK-STAT, which are essential for driving the robust clonal expansion and differentiation of T-cells into effector cells. patsnap.com

Inolimomab's mechanism of action directly targets this third signal. By binding specifically to the CD25 subunit on the surface of activated T-cells, this compound acts as a competitive antagonist, effectively blocking IL-2 from binding to its high-affinity receptor. patsnap.commedscape.com This blockade curtails the proliferative signal, thereby inhibiting the clonal expansion of the T-cell populations responsible for pathological immune responses, such as those seen in aGVHD. drugbank.com

Molecule/ComplexFunction in T-Cell Activation
T-Cell Receptor (TCR) Recognizes specific antigen-MHC complex (Signal 1).
CD28 Costimulatory receptor on T-cells (Signal 2).
Interleukin-2 (IL-2) Cytokine that drives T-cell proliferation and differentiation (Signal 3).
IL-2 Receptor (High-Affinity) Trimeric receptor (CD25, CD122, CD132) that binds IL-2 to initiate signaling.
CD25 (IL-2Rα) Alpha chain of the IL-2R; expression is upregulated upon T-cell activation and confers high affinity for IL-2.

Role of IL-2/CD25 Axis in Peripheral Immune Tolerance and Homeostasis

The IL-2/CD25 signaling axis exhibits a dual function that is central to maintaining immune homeostasis. While it is a potent driver of effector T-cell proliferation during an immune response, it is also indispensable for the maintenance of peripheral immune tolerance. This paradoxical role is primarily mediated through its effects on a specialized subset of T-cells known as regulatory T-cells (Tregs).

Tregs, which are characterized by the expression of the transcription factor FOXP3 and the constitutive high-level expression of CD25, are critical for suppressing aberrant immune responses and preventing autoimmunity. The survival, stability, and suppressive function of Tregs are critically dependent on IL-2 signaling. By constitutively expressing the high-affinity IL-2 receptor, Tregs are equipped to sequester and consume IL-2 from the microenvironment, which not only supports their own maintenance but also deprives potentially autoreactive effector T-cells of this crucial growth factor.

The therapeutic strategy of targeting CD25 with this compound is based on the state of the immune system during pathological conditions like aGVHD. In this setting, donor-derived, alloreactive effector T-cells become highly activated and massively upregulate CD25, making them primary targets for IL-2-driven proliferation. By blocking the CD25 subunit, this compound preferentially inhibits the expansion of these pathogenic effector T-cells. This targeted approach aims to quell the exaggerated immune response that mediates tissue damage in aGVHD. patsnap.com While Tregs also express CD25, the therapeutic goal in aGVHD is the acute suppression of the rapidly expanding, destructive effector T-cell population.

Alloreactivity and Immune Reconstitution in Transplant Immunology Research

In the field of transplant immunology, alloreactivity refers to the potent immune response mounted by the recipient's (or in the case of GVHD, the donor's) T-cells against the foreign MHC molecules (alloantigens) of the transplanted tissue or cells. nih.gov This response is a major barrier to successful transplantation. In allogeneic hematopoietic stem cell transplantation (HSCT), mature T-cells from the donor graft can recognize the recipient's tissues as foreign, leading to the activation and proliferation of these alloreactive T-cells and culminating in graft-versus-host disease. nih.gov The second phase of acute GVHD is characterized by the extensive proliferation of these alloreactive donor T-cells. nih.gov

Study FindingResult
Overall Response Rate 58% (23 out of 40 patients)
Complete Response 38% (15 patients)
Partial Response 20% (8 patients)
Median Overall Survival (Responders) 294 days
Median Overall Survival (Non-responders) 14 days
1-Year Probability of Survival (Responders) 59%
1-Year Probability of Survival (Non-responders) 0%
Data from a retrospective analysis of this compound for steroid-refractory aGVHD. nih.gov

Immune reconstitution following HSCT is the process by which the recipient's immune system is repopulated with donor-derived cells, a process critical for long-term health and defense against pathogens. haematologica.org This process is complex and can be significantly hampered by both GVHD and the immunosuppressive therapies used to treat it. A key challenge is to control alloreactivity without causing profound, long-lasting immunosuppression that would delay immune reconstitution and increase the risk of opportunistic infections. Clinical trial data suggests this compound may offer an advantage in this regard. In a phase 3 study, treatment with this compound resulted in fewer viral infections compared to the control group, which received anti-thymocyte globulin (ATG), indicating a potentially more favorable profile for immune reconstitution. targetedonc.com

Immunomodulatory Strategies Beyond Direct T-Cell Depletion

The management of allograft rejection and GVHD has historically relied on broad immunosuppressive agents. However, modern transplant immunology focuses on developing more targeted immunomodulatory strategies that can induce tolerance while minimizing global immune suppression. nih.govhoustonmethodist.org These strategies aim to shift the balance from broad immunosuppression to specific immune regulation.

This compound represents a move away from direct, widespread T-cell depletion. Unlike agents such as anti-thymocyte globulin (ATG), which cause profound and indiscriminate depletion of T-lymphocytes, this compound offers a more nuanced mechanism. It does not eliminate T-cells but rather blocks the proliferation of a specific subset: those that are activated and express the high-affinity IL-2 receptor (CD25). patsnap.comnihr.ac.uk This approach of targeted immunosuppression is designed to be more selective for the pathogenic cells driving the alloresponse, potentially preserving immune cells not involved in the GVHD reaction. nihr.ac.uk

This strategy is part of a larger landscape of innovative immunomodulatory approaches being researched, which include:

Cellular Therapies: The administration of specific cell populations to promote tolerance. This includes the use of regulatory T-cells (Tregs) to actively suppress alloreactive immune responses and mesenchymal stromal cells (MSCs) for their immunomodulatory and regenerative properties. nih.govfrontiersin.org

Localized Immunomodulation: The use of biomaterials and immunoengineering techniques to deliver immunomodulatory agents directly to the graft site, aiming to induce local tolerance without the adverse effects of systemic immunosuppression. houstonmethodist.org

Engineered T-cells: Genetic modification of T-cells, such as creating Chimeric Antigen Receptor (CAR) T-cells directed against specific targets, is being explored to enhance specificity and control in immunomodulation. frontiersin.org

These advanced strategies, alongside targeted antibody therapies like this compound, are shifting the paradigm in transplantation from broad suppression to precise immunomodulation, with the ultimate goal of improving long-term graft survival and patient outcomes. frontiersin.org

Advanced Research Applications and Methodological Considerations for Inolimomab

Population Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Settings

Population pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for characterizing the drug's behavior within a population and understanding the relationship between drug exposure and its effects. These models are instrumental in preclinical and early clinical research to guide further development.

Methodological Approaches for Exposure-Effect Relationships

Research into inolimomab has employed population analysis using nonlinear mixed-effects models, such as those implemented in software like NONMEM, to define its pharmacokinetic profile and model exposure-effect relationships nih.govguidetoimmunopharmacology.org. A two-compartment model has been identified as the best fit for this compound's pharmacokinetics nih.govguidetoimmunopharmacology.org.

For pharmacodynamic data, which often involve acute graft-versus-host disease (aGvHD) scores, various exposure metrics like maximal serum concentration (Cmax), area under the serum concentration-time curve (AUC) over the last dosing interval, cumulative AUC, or AUC intensity have been utilized guidetoimmunopharmacology.org. The exposure-effect relationship has been modeled using different approaches depending on the specific organ involvement:

Skin: A maximum effect (Emax) model was identified, suggesting a saturable relationship between exposure and effect, with the presence of two patient subpopulations (sensitive/less sensitive) nih.govguidetoimmunopharmacology.org.

Intestinal Tract and Liver: A linear model was found to describe the exposure-effect relationship for these organs nih.govguidetoimmunopharmacology.org.

These models allow for the estimation of individual treatment exposure, which cannot be directly computed from observed data, and provide a quantitative understanding of how this compound exposure correlates with efficacy markers guidetoimmunopharmacology.org.

Application in Dose Optimization Studies for Research Efficacy

The characterization of this compound's PK and PD properties, including its exposure-effect relationships, serves as a foundational step for dose optimization studies in research settings nih.govguidetoimmunopharmacology.org. By understanding the quantitative link between drug exposure and observed effects on disease markers, researchers can confirm treatment responses and establish a basis for optimizing future dosages in clinical trials nih.govguidetoimmunopharmacology.org. This model-based approach facilitates the translation of preclinical findings to clinical applications, enabling more informed decisions regarding drug regimens and trial designs. The ability to predict dose-effect relationships allows for the confirmation of treatment response, thereby laying the groundwork for more efficient and effective future trials nih.govguidetoimmunopharmacology.org.

Comparative Immunological Analysis with Other CD25-Targeting Antibodies (e.g., Basiliximab, Daclizumab)

This compound is one of several monoclonal antibodies that target CD25, including basiliximab and daclizumab, which are also used in research and clinical contexts, particularly for immunosuppression in conditions like acute graft-versus-host disease (aGvHD) neobioscience.com. These antibodies differ in their origin and structural characteristics:

This compound: A murine (mouse) anti-human monoclonal antibody neobioscience.comnewdrugapprovals.org. Its half-life has been reported to be approximately 44.5 hours neobioscience.com.

Basiliximab: A murine chimeric monoclonal antibody neobioscience.com. It has a longer half-life of approximately 7 days.

Daclizumab: A humanized monoclonal antibody neobioscience.com. Its half-life is significantly longer, ranging from 21 to 25 days.

The table below summarizes comparative efficacy data (ORR and CRR) from a meta-analysis in steroid-refractory acute GvHD:

CD25-Targeting AntibodyOverall Response Rate (ORR) (95% CI) neobioscience.comComplete Response Rate (CRR) (95% CI) neobioscience.com
Basiliximab0.81 (0.74–0.87)0.55 (0.42–0.68)
Daclizumab0.71 (0.56–0.82)0.42 (0.29–0.56)
This compound0.54 (0.39–0.68)0.30 (0.16–0.51)

Note: Data derived from meta-analyses of studies on steroid-refractory acute GvHD. neobioscience.com

These differences in response rates may be partly attributed to structural variations, as the human immune system can produce antibodies against foreign (e.g., murine) proteins, potentially leading to reduced efficacy and faster clearance of less humanized antibodies neobioscience.com.

Investigating Potential Immunological Resistance Mechanisms to CD25 Blockade

While CD25 blockade offers a targeted approach to immunosuppression, research into potential immunological resistance mechanisms is ongoing. One critical consideration is the widespread expression of CD25 on regulatory T cells (Tregs), which play a vital role in maintaining immune tolerance. The depletion of these cells by CD25-targeting antibodies could theoretically worsen graft-versus-host disease (GvHD), a theory supported by some evidence suggesting decreased survival when daclizumab was added to corticosteroids. This highlights a potential paradox where the intended immunosuppressive effect might be counteracted by an undesirable impact on immune regulation.

Another aspect of resistance can arise from the host's immune response to the therapeutic antibody itself. As this compound is a murine antibody, the human immune system may recognize it as foreign and develop anti-drug antibodies (ADAs), leading to reduced efficacy and accelerated clearance neobioscience.com. This immunogenicity can diminish the therapeutic effect over time, representing a form of immunological resistance.

Systems Biology Approaches to Model this compound's Immunological Footprint

Systems biology approaches are increasingly being applied to understand the complex immunological effects of therapeutic agents like this compound. These approaches integrate diverse biological data, from molecular interactions to cellular responses and tissue-level effects, into comprehensive models. For this compound, computational platforms are being utilized to conduct "in silico" clinical trials and disease modeling wikipedia.org.

For instance, platforms like Jinkō® are employed to simulate clinical trial scenarios and predict drug efficacy for conditions such as graft-versus-host disease wikipedia.org. These in silico studies aim to optimize clinical trial development and provide insights into the drug's efficacy, supporting future regulatory applications wikipedia.org. Academic research teams also collaborate on studying the in vitro and in vivo mechanisms of action of this compound, contributing to a more holistic understanding of its "immunological footprint" – the broad range of effects it has on the immune system wikipedia.org. By leveraging such advanced modeling and experimental integration, researchers can gain a deeper understanding of how this compound interacts with the complex immune network, potentially identifying biomarkers for response or resistance and informing strategies for personalized medicine.

Future Directions in Fundamental Inolimomab Research

Exploring Novel Immunological Pathways Influenced by CD25 Blockade

While Inolimomab's primary mechanism involves blocking CD25, which is essential for IL-2 signaling and T-cell activation, future research aims to uncover more nuanced effects on the immune system. CD25 is highly expressed on Tregs, and targeting it can lead to Treg depletion or functional blockade, thereby potentially enhancing anti-tumor immunity by liberating effector T cells ichor.biosynabs.be. However, CD25 is also transiently expressed on activated effector T cells, leading to concerns about unintended effects on these populations ichor.bio.

Future studies could investigate:

Differential Impact on T-cell Subsets: Delving into how this compound specifically affects the balance and function of various T-cell subsets beyond general activation, such as Th1, Th2, Th17, and different Treg subpopulations (e.g., natural Tregs vs. induced Tregs), especially in diverse microenvironments (e.g., inflammatory vs. tumor) frontiersin.orgnih.gov.

Impact on Innate Immunity: Research could explore whether CD25 blockade by this compound indirectly influences innate immune cells like natural killer (NK) cells, macrophages, or dendritic cells, which also play roles in immune regulation and disease pathogenesis frontiersin.orgcase.edu. For instance, NK cells can be engineered to target CD25, suggesting a potential interplay nih.gov.

Cytokine Network Modulation: Beyond IL-2, investigations could focus on how CD25 blockade influences the production and signaling of other critical cytokines (e.g., IL-10, TGF-β, IFN-γ, TNF-α), and if these changes contribute to its immunomodulatory effects or limitations frontiersin.org.

Metabolic Reprogramming of Immune Cells: T-cell activation and differentiation are heavily influenced by metabolic reprogramming. Future research could examine how CD25 blockade affects the metabolic state of T cells and other immune cells, and if manipulating these metabolic pathways could enhance this compound's efficacy uclouvain.be.

Development of Advanced Preclinical Models for Studying this compound's Immunomodulatory Potential

The complexity of immune responses necessitates sophisticated preclinical models to accurately assess this compound's potential. Traditional animal models, while informative, may not fully capture the intricacies of human immune responses or disease pathologies google.com.

Key areas for model development include:

Humanized Mouse Models: Developing more refined humanized mouse models that better recapitulate human immune cell interactions and disease microenvironments (e.g., human immune system components in a mouse host) could provide more predictive insights into this compound's effects and potential toxicities, such as cytokine release syndrome google.com.

Organoid and Microfluidic Systems: Utilizing advanced in vitro models like organoids (3D cell cultures mimicking organ structure and function) or "organ-on-a-chip" microfluidic devices could allow for high-throughput screening of this compound's effects on specific tissues or immune cell populations in a controlled, human-relevant context case.edu.

Disease-Specific Models: Creating more precise preclinical models for specific conditions where this compound might be beneficial (e.g., various autoimmune diseases, different types of cancer, or specific forms of GVHD) would enable tailored investigations into its immunomodulatory effects and potential combinatorial strategies frontiersin.orguclouvain.be.

Computational Modeling: Integrating in vitro and in vivo data with computational models could help predict this compound's pharmacokinetic and pharmacodynamic profiles and its impact on complex immune networks, guiding experimental design and identifying optimal intervention strategies mdpi.com.

Research into Combinatorial Immunomodulatory Strategies with this compound in Experimental Systems

Given that monotherapy often has limitations, particularly in complex immune-mediated diseases or cancers, combining this compound with other immunomodulatory agents is a promising avenue for future research in experimental systems doi.orgmdpi.comfrontiersin.org.

Potential combinatorial strategies include:

Combination with Immune Checkpoint Inhibitors (ICIs): Exploring the synergy between CD25 blockade and ICIs (e.g., anti-CTLA-4, anti-PD-1/PD-L1 antibodies) in preclinical cancer models. The rationale is that depleting Tregs (via anti-CD25) could enhance the anti-tumor effects unleashed by checkpoint blockade synabs.bedoi.orgmdpi.comkjco.org.

Combination with Cytokine Therapies: Investigating the effects of combining this compound with low-dose IL-2 or other cytokines that promote effector T-cell function, aiming to selectively enhance beneficial immune responses while mitigating unwanted suppression frontiersin.orgaacrjournals.org.

Combination with Cell-Based Therapies: Studying the integration of this compound with adoptive cell therapies, such as CAR T-cell therapy or Treg infusions, to optimize their efficacy and persistence in experimental settings frontiersin.orgnih.govuclouvain.beqimrb.edu.au. For example, targeting CD25 on Tregs could enhance CAR T-cell activity nih.gov.

Combination with Conventional Immunosuppressants or Chemotherapies: Re-evaluating this compound's role in combination with established immunosuppressive drugs (e.g., calcineurin inhibitors, mTOR inhibitors) or chemotherapeutic agents in experimental GVHD or autoimmune models to achieve better disease control with potentially reduced toxicity nih.govuclouvain.befrontiersin.orgdntb.gov.ua.

Targeting Multiple Signaling Pathways: Research into combining CD25 blockade with inhibitors of other key signaling pathways (e.g., JAK/STAT, NF-κB, mTOR) that are critical for immune cell activation and function, as these pathways are often dysregulated in immune disorders researchgate.netnih.govuclouvain.be.

Unanswered Questions in the Academic Research of CD25-Targeted Antibodies

Despite extensive research, several fundamental academic questions about CD25-targeted antibodies like this compound remain unanswered, hindering their full therapeutic exploitation.

Precise Mechanisms of Action in vivo: While CD25 blockade is understood, the exact cellular and molecular events that follow this compound administration in vivo, particularly concerning the balance between Treg depletion/dysfunction and effector T-cell modulation, are not fully elucidated across different disease contexts google.comichor.bio.

Heterogeneity of CD25 Expression and Function: Understanding the functional implications of varying levels of CD25 expression on different immune cell subsets (e.g., high on Tregs, transient on activated effector T cells) and how this heterogeneity impacts the specificity and efficacy of CD25-targeting antibodies ichor.bioaacrjournals.org.

Role of Soluble CD25: Investigating the biological role of soluble CD25 (sCD25) in various diseases and whether this compound interacts with or is affected by sCD25 levels, potentially influencing its bioavailability or efficacy.

Immunogenicity of Murine Antibodies: For murine antibodies like this compound, academic research needs to further explore the long-term immunogenicity in human systems and how this might lead to the development of anti-drug antibodies, potentially affecting efficacy or safety nih.gov.

Predictive Biomarkers: Identifying robust biomarkers that can predict patient response to CD25-targeted therapies or identify patient populations most likely to benefit from this compound, moving beyond empirical treatment nih.gov.

Integration of this compound Research with Broader Immunotherapy Discoveries

This compound research should not exist in isolation but be integrated with the rapidly evolving field of immunotherapy to leverage new insights and technologies mdpi.com.

Lessons from Immune Checkpoint Blockade: Applying lessons learned from the success and challenges of immune checkpoint inhibitors to CD25-targeted therapies, particularly regarding mechanisms of resistance, combination strategies, and managing immune-related adverse events mdpi.commdpi.comnih.gov.

Advanced Immunomonitoring Techniques: Utilizing cutting-edge immunomonitoring techniques (e.g., single-cell RNA sequencing, spatial transcriptomics, advanced flow cytometry) to gain a high-resolution understanding of immune changes induced by this compound in experimental systems, informing future therapeutic design case.edu.

Novel Drug Delivery Systems: Exploring new delivery methods or formulations for CD25-targeted agents, potentially including antibody-drug conjugates (ADCs) or nanoparticle-based delivery, to improve targeting and reduce off-target effects synabs.bemdpi.com.

Understanding Immune Tolerance Mechanisms: Integrating this compound research with broader studies on immune tolerance, particularly in the context of GVHD and autoimmune diseases, to better understand how CD25 blockade influences the induction or maintenance of tolerance uclouvain.be.

Personalized Immunotherapy Approaches: Contributing to the development of personalized immunotherapeutic strategies by understanding how individual patient immune profiles might influence responses to CD25-targeted interventions mdpi.com.

Q & A

Q. What is the mechanism of action of inolimomab in targeting steroid-refractory acute graft-versus-host disease (SR-aGVHD)?

this compound is a murine monoclonal antibody targeting the α-chain (CD25) of the interleukin-2 receptor (IL-2R) on activated T-cells. By blocking IL-2 binding, it inhibits IL-2 signaling, which is critical for donor T-cell proliferation and inflammatory cytokine release in SR-aGVHD . Preclinical studies emphasize its specificity for CD25, which is upregulated in activated T-cells, providing a rationale for its immunosuppressive effects .

Q. How are phase 3 clinical trials for this compound designed to evaluate efficacy in SR-aGVHD?

The INO107 trial (NCT identifier: EUDRACT 2007-005009-24) was a prospective, randomized, open-label study comparing this compound to anti-thymocyte globulin (ATG). Primary endpoints included 1-year overall survival (OS), while secondary endpoints assessed response rates at day 29, steroid usage, and chronic GVHD incidence . Trial design emphasized stratification by GVHD grade (II–IV) and organ involvement to control for heterogeneity in disease severity .

Q. What factors influence response variability to this compound in SR-aGVHD patients?

Retrospective analyses show higher response rates in patients with cutaneous GVHD (78% complete response) compared to gastrointestinal (37%) or multiorgan involvement (48%). Organ-specific immune microenvironments and differential CD25 expression may explain this variability . Additionally, early response (by day 15) correlates with improved 1-year survival (53% vs. 0%) .

Advanced Research Questions

Q. How do contradictory findings between short-term trial endpoints and long-term survival outcomes impact the interpretation of this compound’s efficacy?

The phase 3 INO107 trial initially failed its primary endpoint (1-year OS: 28.5% vs. 21.5% for this compound vs. ATG, P=0.28). However, long-term follow-up (58.4 months) revealed a significant OS benefit (30.6% vs. 19.6%; HR=0.572, P=0.03) . This discrepancy highlights the importance of extended follow-up in GVHD trials, where delayed complications (e.g., infections, relapse) may obscure early therapeutic benefits .

Q. What methodological considerations arise when comparing this compound to other IL-2Rα inhibitors (e.g., basiliximab, daclizumab) in meta-analyses?

Meta-analyses must account for differences in trial design (e.g., retrospective vs. prospective), patient demographics, and endpoint definitions. For example, this compound showed a lower OS rate (36.2%) compared to basiliximab (53.6%) in pooled analyses, but this may reflect variations in GVHD severity or concomitant therapies . Sensitivity analyses adjusting for steroid resistance thresholds and organ involvement are critical .

Q. How can Kaplan-Meier survival curves be interpreted to assess this compound’s long-term efficacy?

In the phase 3 trial’s Kaplan-Meier analysis, this compound’s survival advantage emerged after 24 months, with curves diverging progressively. The hazard ratio (HR=0.572) indicates a 42.8% reduction in mortality risk, but the narrowing confidence interval (95% CI: 0.346–0.947) suggests moderate certainty. Competing risks (e.g., relapse, infections) were not explicitly modeled, necessitating Gray’s test for robustness .

Q. What are the implications of this compound’s safety profile for clinical trial design?

Despite similar rates of grade 3–5 adverse events (100% vs. 98% for this compound vs. ATG), this compound had fewer treatment-related AEs (14% vs. 41%) but higher discontinuation rates (14% vs. 4%). Trial protocols should incorporate real-time AE monitoring and adaptive dosing to mitigate risks .

Methodological and Translational Questions

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) modeling optimize this compound dosing?

Early-phase trials used a weight-based regimen (0.3 mg/kg/day for 10–28 days). However, retrospective PK studies suggest non-linear clearance influenced by CD25 receptor saturation. Population PK models could personalize dosing to maintain target receptor occupancy while minimizing toxicity .

Q. What challenges exist in designing trials for this compound combination therapies (e.g., with anti-TNFα agents)?

A phase 2 trial combining this compound with etanercept (anti-TNFα) showed no survival benefit over monotherapy, possibly due to overlapping immunosuppressive effects or increased infection risks . Future trials should employ factorial designs to isolate combination effects and prioritize biomarkers (e.g., IL-2/TNFα levels) for patient stratification .

Q. How do regulatory pathways (e.g., FDA’s RTOR program) influence this compound’s clinical development?

this compound’s BLA submission under the Real-Time Oncology Review (RTOR) pilot expedited data evaluation by enabling rolling submissions. However, post-marketing requirements (e.g., long-term safety monitoring) remain critical, particularly for pediatric cohorts included in the EU’s Temporary Authorization for Use (ATU) .

Data Contradictions and Unresolved Issues

Q. Why does this compound show no reduction in chronic GVHD incidence despite improving OS?

Long-term follow-up found no significant difference in chronic GVHD incidence (31% vs. 34% for this compound vs. ATG; HR=0.96, P=0.91). This may reflect divergent pathophysiological mechanisms between acute and chronic GVHD, with the latter involving IL-23/Th17 pathways unaffected by CD25 blockade .

Q. How can retrospective studies inform prospective trial design for this compound?

Retrospective cohorts (e.g., n=59 patients) identified predictive factors for response (e.g., absence of gastrointestinal involvement) but are limited by selection bias. Propensity score matching or synthetic control arms could enhance generalizability in future trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.